molecular formula C15H20ClFN2O2 B13875545 Tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate

Tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B13875545
M. Wt: 314.78 g/mol
InChI Key: JFGHIRKZBZONTJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

The synthesis of tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-chloro-5-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature, and the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate has been explored for various scientific research applications:

    Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.

    Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets, including enzymes and receptors.

    Industrial Applications: It is employed as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors, including serotonin and dopamine receptors, which are involved in neurotransmission. The compound’s effects are mediated through these interactions, leading to potential therapeutic outcomes .

Comparison with Similar Compounds

Tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

These compounds share a similar piperazine core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C15H20ClFN2O2

Molecular Weight

314.78 g/mol

IUPAC Name

tert-butyl 4-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-11(17)4-5-12(13)16/h4-5,10H,6-9H2,1-3H3

InChI Key

JFGHIRKZBZONTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)F)Cl

Origin of Product

United States

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